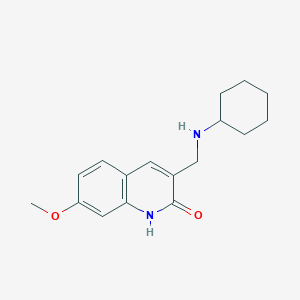

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one

Description

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one is a quinolin-2-one derivative featuring a cyclohexylaminomethyl substituent at position 3 and a methoxy group at position 5. The quinolin-2-one core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-[(cyclohexylamino)methyl]-7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h7-10,14,18H,2-6,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJVRRTZFOPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Cyclohexylaminomethyl Group: This step involves the reaction of the quinoline derivative with cyclohexylamine and formaldehyde under reductive amination conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various quinoline derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reference Standard : This compound serves as a reference standard in analytical chemistry for instrument calibration and method validation, ensuring accuracy in quantitative analyses.

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various complex molecules, aiding in the development of pharmaceuticals and other chemical entities.

2. Biology

- Proteomics Research : The compound is applied in proteomics to study protein interactions and functions, contributing to the understanding of cellular processes and disease mechanisms.

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

3. Medicine

- Anticancer Properties : Studies have shown that 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one exhibits cytotoxic effects on multidrug-resistant cancer cells. This property is crucial for developing therapies targeting cancers that are resistant to conventional treatments .

- Reversal of Multidrug Resistance : The compound has been noted for its ability to reverse multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one with structurally related compounds:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity: The cyclohexylaminomethyl group in the target compound likely increases XLogP3 (~3.2) compared to analogs with smaller substituents (e.g., ethyliminomethyl: XLogP3 1.9 ), suggesting enhanced membrane permeability.

- Synthesis: The synthesis of compound 11 (from ) involves condensation and cyclization under basic conditions , whereas the target compound may require coupling of cyclohexylamine to a pre-functionalized quinolin-2-one core.

- Bioactivity: Analogs with electron-withdrawing groups (e.g., aminopyrimidinyl carbonyl in compound 11) show antimicrobial activity, implying that the target compound’s substituents could modulate similar effects .

Functional Group Impact on Properties

- Aminopyrimidinyl carbonyl (compound 11): Enhances hydrogen-bonding capacity, possibly improving target binding but reducing lipophilicity . Ethyliminomethyl: A smaller, less polar group, leading to lower molecular weight and XLogP3 .

Position 7 Substituents :

Biological Activity

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized using methods like the Skraup synthesis, which involves aniline condensation with glycerol and sulfuric acid.

- Methoxy Group Introduction : Methylation of a hydroxyl group is achieved using methyl iodide in the presence of potassium carbonate.

- Cyclohexylaminomethyl Group Attachment : This is accomplished through reductive amination, where cyclohexylamine reacts with formaldehyde and the quinoline derivative.

These methods ensure high yields and purity suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits:

- Enzyme Inhibition : It can inhibit various enzymes, modulating biochemical pathways that are crucial for cellular functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction processes.

The exact molecular targets remain under investigation but are essential for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Testing Against Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics .

Case Studies

Several research studies have explored the biological implications of this compound:

- In Vivo Studies : In animal models, oral administration of varying doses demonstrated a dose-dependent response in inhibiting inflammatory cytokines such as IL-6 after TLR7 stimulation .

- Comparative Studies : When compared to similar quinoline derivatives, such as 7-Methoxy-1H-quinolin-2-one, 3-Cyclohexylaminomethyl-7-methoxy exhibited enhanced biological activity due to its unique cyclohexylaminomethyl group.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models |

| Enzyme inhibition | Modulates enzyme activity impacting metabolic pathways |

Scientific Research Applications

This compound has several applications across various fields:

- Analytical Chemistry : Used as a reference standard for instrument calibration.

- Proteomics Research : Investigated for studying protein interactions and functions.

- Pharmaceutical Development : Explored as a potential lead compound in drug discovery, particularly for antimicrobial and anti-inflammatory therapies .

Q & A

Q. How can the synthesis of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one be optimized to improve yield?

Methodological Answer: The photochemical alkylation method described in GP-5 (General Procedure 5) can be optimized by adjusting reaction parameters. For example, using cyclohexane as a solvent yielded 46% in a similar quinoxaline derivative synthesis . To enhance yield:

- Solvent Variation : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Screening : Explore transition-metal catalysts (e.g., Ru(bpy)₃²⁺) to enhance photoredox efficiency.

- Reaction Time : Extend irradiation time to ensure complete conversion, as photochemical reactions are time-sensitive.

- Substrate Ratios : Optimize the molar ratio of the quinoline precursor to cyclohexylamine derivative.

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : Compare peaks to literature data (e.g., δ 7.76 ppm for aromatic protons and δ 3.26 ppm for cyclohexyl protons) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O methoxy at ~1086 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

- Chromatographic Purity : Use HPLC or TLC to ensure ≥95% purity, referencing impurity limits (e.g., ≤0.4% total impurities) .

Q. What are common functional group transformations applicable to this compound?

Methodological Answer:

- Oxidation : Use KMnO₄/H₂O₂ to modify the cyclohexyl group or methoxy substituent, yielding ketones or carboxylic acids .

- Reduction : Apply NaBH₄ to reduce the quinolin-2-one carbonyl to an alcohol, altering solubility and reactivity .

- Substitution : Introduce electrophiles (e.g., alkyl halides) at the aminomethyl group via nucleophilic attack .

Q. How should researchers handle impurities during synthesis?

Methodological Answer:

- Chromatography : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

- Recrystallization : Optimize solvent pairs (e.g., DMF/water) to remove byproducts .

- Analytical Standards : Compare against reference materials (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) to identify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, a discrepancy in carbonyl stretching (IR) vs. quinolinone proton shifts (NMR) may indicate tautomerism.

- Literature Comparison : Reference crystallographic data (e.g., Acta Crystallographica reports) to confirm bond angles and torsional strain .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and reconcile experimental anomalies .

Q. How to design a study to synthesize derivatives with enhanced bioactivity?

Methodological Answer:

- Hybrid Synthesis : Follow protocols for quinolin-2-one-pyrimidine hybrids, such as refluxing with KOH in MeOH/H₂O to form enone-linked derivatives .

- Functionalization : Introduce bioisosteres (e.g., replacing methoxy with halogen substituents) using electrophilic aromatic substitution .

- Activity Screening : Use cytotoxicity assays (e.g., MTT on cancer cell lines) to prioritize derivatives, referencing analogs like 3-chloro-6-methoxyquinolin-4-ol .

Q. What strategies predict biological activity based on structural analogs?

Methodological Answer:

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area.

- Molecular Docking : Simulate interactions with target proteins (e.g., sphingosine kinases) using analogs such as 7-chloro-4-hydroxyquinoline .

- Cytotoxicity Profiling : Compare with known active compounds (e.g., 3-chloro-1-(4-chlorophenyl)-4-methylazetidin-2-one) to infer mechanisms .

Q. How to address low yields in photochemical alkylation reactions?

Methodological Answer:

- Light Source Optimization : Replace broad-spectrum lamps with monochromatic LEDs (e.g., 450 nm for Ru-based catalysts) to enhance energy transfer .

- Solvent Effects : Use solvents with high UV transparency (e.g., acetonitrile) to maximize photon absorption.

- Radical Scavengers : Add TEMPO to suppress side reactions from free radicals, improving selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.